molecular formula C12H11F2N3O2S B7663524 3-cyclopropyl-5-[(2,5-difluorophenyl)sulfonylmethyl]-1H-1,2,4-triazole

3-cyclopropyl-5-[(2,5-difluorophenyl)sulfonylmethyl]-1H-1,2,4-triazole

Cat. No.: B7663524
M. Wt: 299.30 g/mol
InChI Key: MOANOTOKGCVFNF-UHFFFAOYSA-N
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Description

3-cyclopropyl-5-[(2,5-difluorophenyl)sulfonylmethyl]-1H-1,2,4-triazole is a synthetic compound that has been extensively studied for its potential applications in scientific research. Also known as DMS-053, this compound belongs to the class of triazole derivatives and has been shown to exhibit potent inhibitory activity against a range of enzymes and proteins.

Scientific Research Applications

3-cyclopropyl-5-[(2,5-difluorophenyl)sulfonylmethyl]-1H-1,2,4-triazole has been shown to exhibit potent inhibitory activity against a range of enzymes and proteins, including tyrosine kinases, cyclin-dependent kinases, and histone deacetylases. As a result, it has been studied extensively for its potential applications in cancer research. In particular, it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and to enhance the activity of other chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-5-[(2,5-difluorophenyl)sulfonylmethyl]-1H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell proliferation and survival. For example, it has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antiproliferative and proapoptotic effects in cancer cells. It has also been shown to enhance the activity of other chemotherapeutic agents, such as cisplatin and doxorubicin. In addition, it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, lung cancer, and leukemia.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-cyclopropyl-5-[(2,5-difluorophenyl)sulfonylmethyl]-1H-1,2,4-triazole is its potent inhibitory activity against a range of enzymes and proteins, which makes it a valuable tool for studying the mechanisms of cell proliferation and survival. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 3-cyclopropyl-5-[(2,5-difluorophenyl)sulfonylmethyl]-1H-1,2,4-triazole. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its availability and purity. Another area of interest is the elucidation of the compound's mechanism of action, which could lead to the development of more targeted and effective cancer therapies. Finally, there is potential for the development of new derivatives of this compound with improved solubility and bioavailability, which could further enhance its potential as a research tool and therapeutic agent.

Synthesis Methods

The synthesis of 3-cyclopropyl-5-[(2,5-difluorophenyl)sulfonylmethyl]-1H-1,2,4-triazole has been described in several studies. The most commonly used method involves the reaction of 2,5-difluorobenzyl bromide with cyclopropylamine in the presence of a base, followed by the reaction of the resulting intermediate with sodium azide and copper(I) iodide to yield the final product. The purity of the compound can be improved by recrystallization or column chromatography.

Properties

IUPAC Name

3-cyclopropyl-5-[(2,5-difluorophenyl)sulfonylmethyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2S/c13-8-3-4-9(14)10(5-8)20(18,19)6-11-15-12(17-16-11)7-1-2-7/h3-5,7H,1-2,6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOANOTOKGCVFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=N2)CS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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